3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid
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Description
3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid, commonly referred to as 4-Cyano-2-(2,4-difluorophenylsulfonylamino)propanoic acid (4-CNPA) is an organic compound that is used in various scientific research applications. 4-CNPA is a derivative of propanoic acid and is characterized by its phenyl group attached to the carboxyl group. 4-CNPA is a versatile compound that has a wide range of applications in scientific research and has been studied extensively.
Scientific Research Applications
Synthesis and Structural Characterization
The compound 3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid and its derivatives have been explored for various scientific research applications, focusing primarily on synthesis and structural analysis. Tucker and Chesterson (1988) discussed the resolution of a closely related nonsteroidal antiandrogen, detailing the chromatographic separation and absolute configuration determination of its enantiomers, which lays foundational knowledge for further structural and functional exploration of similar compounds (Tucker & Chesterson, 1988). Additionally, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aimed at antimicrobial applications, which indicates the potential for the subject compound to be used in the development of novel antimicrobial agents (Darwish et al., 2014).
Functional Modification for Material Science
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those similar in structure to the subject compound, demonstrating its potential for creating materials with enhanced swelling properties and potential medical applications (Aly & El-Mohdy, 2015).
Potential in Fuel Cell Technology
Novel sulfonated polyimides, incorporating similar sulfonamide functionalities, have shown promise in fuel cell applications due to their proton conductivity and water stability, as discussed by Fang et al. (2002). This suggests that derivatives of the subject compound could be relevant in the design and optimization of fuel cell membranes (Fang et al., 2002).
Environmental and Chemical Sensing
Zhou et al. (2016) synthesized lanthanide-organic frameworks using sulfonate-carboxylate ligands for gas sorption, proton conductivity, and luminescent sensing of metal ions. This research indicates that compounds with sulfonate and carboxylate groups, similar to the query compound, could be utilized in environmental sensing and luminescence-based detection technologies (Zhou et al., 2016).
properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2,4-difluorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-12-5-6-15(13(18)8-12)25(23,24)20-14(16(21)22)7-10-1-3-11(9-19)4-2-10/h1-6,8,14,20H,7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWJUSBRBKYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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